Dramatic Improvement in Lipophilicity (LogD) Compared to Pyridine in Rupatadine Analog
In a direct head-to-head comparison, replacing the pyridine ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core resulted in a significant reduction in lipophilicity. The logD value decreased from >4.5 for Rupatadine to 3.8 for the aza-BCHP analog [1]. This reduction in lipophilicity is often desirable for improving drug-likeness and reducing off-target binding.
| Evidence Dimension | Lipophilicity (logD) |
|---|---|
| Target Compound Data | 3.8 (for Rupatadine analog with 3-azabicyclo[3.1.1]heptane core) |
| Comparator Or Baseline | >4.5 (Rupatadine with pyridine core) |
| Quantified Difference | Reduction of >0.7 logD units |
| Conditions | In silico prediction and/or experimental measurement as reported in Angew. Chem. Int. Ed. 2023 |
Why This Matters
This quantitative reduction in lipophilicity demonstrates a key advantage of the saturated aza-BCHP scaffold for optimizing the ADME profile of drug candidates.
- [1] Dibchak, D.; Snisarenko, M.; Mishuk, A.; Shablykin, O.; Bortnichuk, L.; Klymenko-Ulianov, O.; Kheylik, Y.; Sadkova, I. V.; Rzepa, H. S.; Mykhailiuk, P. K. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. *Angew. Chem. Int. Ed.* **2023**, *62*, e202304246. View Source
